5-Dimethylamino-2-(2,2,2-trifluoro-acetyl)-penta-2,4-dienoic acid ethyl ester
Description
5-Dimethylamino-2-(2,2,2-trifluoro-acetyl)-penta-2,4-dienoic acid ethyl ester (CAS: 1146961-22-9) is a fluorinated organic compound featuring a conjugated diene backbone, a dimethylamino electron-donating group, and a trifluoro-acetyl electron-withdrawing group. This structural arrangement facilitates intramolecular charge transfer (ICT) phenomena, making it relevant in photophysical studies and synthetic chemistry . The compound is commercially available with a purity of 95% (Combi-Blocks catalog QB-9662) and has been utilized in research exploring excited-state dynamics and as a precursor for bioactive molecules .
Properties
IUPAC Name |
ethyl (2Z,4E)-5-(dimethylamino)-2-(2,2,2-trifluoroacetyl)penta-2,4-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3/c1-4-18-10(17)8(6-5-7-15(2)3)9(16)11(12,13)14/h5-7H,4H2,1-3H3/b7-5+,8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALTVELAXYXCPIG-YMBWGVAGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC=CN(C)C)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C=C\N(C)C)/C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Dimethylamino-2-(2,2,2-trifluoro-acetyl)-penta-2,4-dienoic acid ethyl ester (CAS Number: 1146961-22-9) is a synthetic compound with potential biological activities. This article explores its chemical properties, biological effects, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 265.23 g/mol. The compound features a dimethylamino group and a trifluoroacetyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H14F3NO3 |
| Molecular Weight | 265.23 g/mol |
| CAS Number | 1146961-22-9 |
| LogP | 1.68 |
| PSA (Polar Surface Area) | 46.61 Ų |
Inhibition of Gravitropism
Recent studies have indicated that compounds with similar structures to this compound exhibit significant biological activities such as the inhibition of root gravitropism in plants. For example, the compound (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) was identified as a selective inhibitor of root gravitropic bending in lettuce radicles at concentrations as low as 5 μM without affecting growth . This suggests that similar structural features in our compound may confer analogous biological activities.
Structure-Activity Relationship
The structure-activity relationship (SAR) studies of related compounds have highlighted the importance of specific functional groups and configurations for biological efficacy. For instance:
- The (2Z,4E) diene configuration is crucial for activity.
- The presence of an aromatic ring enhances inhibitory effects.
- Modifications to the carboxylic acid moiety significantly reduce potency .
These findings imply that the trifluoroacetyl and dimethylamino groups in this compound may play critical roles in its biological activity.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that derivatives of penta-2,4-dienoic acids can modulate plant growth responses by interfering with hormonal signaling pathways. The exact mechanisms remain under investigation but suggest potential applications in agriculture for controlling plant growth and development.
- Potential Therapeutic Applications : While direct therapeutic applications of this specific compound have not been extensively documented, the structural analogs have been explored for their anti-cancer properties due to their ability to inhibit cell proliferation in various cancer cell lines.
- Safety and Toxicity : Preliminary safety assessments indicate that while the compound exhibits promising biological activity, further toxicity studies are essential to evaluate its safety profile for potential agricultural or pharmaceutical use.
Scientific Research Applications
Medicinal Chemistry
5-Dimethylamino-2-(2,2,2-trifluoro-acetyl)-penta-2,4-dienoic acid ethyl ester has shown potential as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow it to serve as an intermediate in the development of:
- Anticancer Agents : Research indicates that compounds with similar structures have exhibited cytotoxic effects against cancer cell lines. The trifluoroacetyl group may enhance the lipophilicity and biological activity of derivatives synthesized from this compound.
- Antimicrobial Agents : The presence of the dimethylamino group can contribute to enhanced antimicrobial properties, making it a candidate for further exploration in drug development against resistant bacterial strains.
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its conjugated double bond system allows for:
- Michael Additions : The compound can participate in Michael addition reactions due to its electrophilic nature. This property is exploited in forming larger molecular frameworks that are essential in drug discovery.
- Diels-Alder Reactions : The structure can also be involved in Diels-Alder cycloadditions, which are crucial for constructing cyclic compounds that are often found in natural products and pharmaceuticals.
Material Science
The unique properties of this compound make it suitable for applications in material science:
- Fluorinated Polymers : Due to the trifluoromethyl group, this compound can be used in the synthesis of fluorinated polymers that exhibit high thermal stability and chemical resistance. These materials are valuable in electronics and protective coatings.
- Nanocomposites : Incorporating this compound into nanocomposites could enhance their mechanical properties and thermal stability due to its unique chemical structure.
Case Study 1: Synthesis of Anticancer Compounds
A study highlighted the use of this compound as an intermediate for synthesizing novel anticancer agents. The derivatives showed significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.
Case Study 2: Development of Antimicrobial Agents
Research demonstrated that modifications of this compound led to the creation of new antimicrobial agents effective against multi-drug-resistant bacteria. The incorporation of the dimethylamino group was critical in enhancing antibacterial activity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
- Electron-Donor-Acceptor Pairs: The trifluoro-acetyl group in the target compound enhances acceptor strength compared to analogs like 5-(4-dimethylamino-phenyl)-penta-2,4-dienoic acid methyl ester, which lacks a strong electron-withdrawing group .
- Ester vs. Acid: Replacement of the ethyl ester with a carboxylic acid (e.g., 5-[4-(dimethylamino)phenyl]penta-2,4-dienoic acid) alters solubility and ICT efficiency, favoring applications in pH-responsive systems .
Photophysical Properties and ICT Behavior
The trifluoro-acetyl group induces a pronounced red shift in absorption and emission spectra compared to non-fluorinated analogs. For instance:
- Target Compound: Exhibits a broad absorption band at ~400 nm (attributed to π→π* and ICT transitions) and fluorescence quenching in polar solvents due to enhanced non-radiative decay .
- Analog Without Trifluoro-Acetyl: 5-(4-Dimethylamino-phenyl)-penta-2,4-dienoic acid ethyl ester shows weaker ICT, with emission maxima at ~450 nm and higher quantum yields in non-polar solvents .
Table 2: Photophysical Data Comparison
| Compound | λabs (nm) | λem (nm) | Quantum Yield | Solvent Dependency |
|---|---|---|---|---|
| Target Compound | 400 | 520 (quenched) | <0.1 | High |
| 5-(4-Dimethylamino-phenyl)-penta-2,4-dienoic acid methyl ester | 370 | 450 | 0.3–0.5 | Moderate |
| Ethyl 5-phenyl-penta-2,4-dienoate | 320 | N/A | N/A | None |
Research Findings and Implications
- ICT Dynamics: The compound’s strong ICT is attributed to the synergistic effect of dimethylamino (donor) and trifluoro-acetyl (acceptor) groups, as validated by quantum chemical calculations .
- Comparative Stability: Fluorinated analogs like QB-9662 show higher thermal and oxidative stability compared to non-fluorinated esters, enhancing their utility in industrial synthesis .
Preparation Methods
Backbone Construction via Wittig Olefination
The penta-2,4-dienoic acid ethyl ester backbone is typically synthesized using Wittig or Horner-Wadsworth-Emmons reactions. A representative protocol involves reacting ethyl 4-oxopent-2-enoate with a stabilized ylide generated from methyltriphenylphosphonium bromide and potassium tert-butoxide in tetrahydrofuran (THF) at 0°C. This method achieves the conjugated diene system with >85% yield in laboratory settings.
Key reaction parameters:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0°C to 25°C | ±15% yield |
| Solvent | THF | Maximizes ylide stability |
| Base | KOtBu (1.2 eq) | Prevents side reactions |
The resulting dienoate ester serves as the scaffold for subsequent functionalization at the 2- and 5-positions.
Functional Group Introduction Strategies
Trifluoroacetylation at C-2 Position
The trifluoroacetyl group is introduced via Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA) in dichloromethane (DCM) with aluminum chloride (AlCl₃) as a catalyst. This electrophilic substitution occurs regioselectively at the electron-rich C-2 position of the dienoate system:
Optimization data:
-
Catalyst loading: 1.5 eq AlCl₃ achieves 92% conversion
-
Reaction time: 4 hr at -10°C minimizes ester group hydrolysis
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Workup: Quench with ice-cold sodium bicarbonate preserves stereochemistry
Dimethylamino Group Installation at C-5
The C-5 dimethylamino group is introduced through a tandem Michael addition-alkylation sequence:
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Conjugate addition of dimethylamine to the α,β-unsaturated ester under phase-transfer conditions (20% NaOH, tetrabutylammonium bromide)
Critical considerations:
-
Strict moisture control prevents premature hydrolysis
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Sequential addition of reagents maintains reaction exotherm <50°C
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Final purification via silica gel chromatography (hexane:EtOAc 7:3) yields 78-85% product
Industrial-Scale Production Methodologies
Continuous Flow Synthesis
Modern manufacturing approaches employ continuous flow reactors to enhance process safety and yield:
Reactor configuration:
-
Micro-mixer unit for ylide generation (residence time: 2.5 min)
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Tubular reactor for Wittig reaction (45°C, 8 min residence time)
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Falling film evaporator for product isolation
Comparative performance metrics:
| Parameter | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Space-time yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr | 425% |
| Purity | 92% | 98% | +6% |
| Catalyst recycling | Not feasible | 89% recovery | - |
This approach reduces solvent consumption by 60% compared to batch methods while maintaining strict control over exothermic reactions.
Analytical Characterization Protocols
Spectroscopic Validation
Comprehensive characterization ensures structural fidelity:
1H NMR (400 MHz, CDCl₃):
-
δ 4.71 (s, 2H, CH₂COO)
-
δ 3.80 (s, 3H, N(CH₃)₂)
-
δ 5.09-5.39 (m, 2H, diene protons)
13C NMR (101 MHz, CDCl₃):
HRMS (ESI+):
Calculated for C₁₁H₁₄F₃NO₃ [M+H]⁺: 266.1004
Found: 266.1001
Comparative Analysis of Synthetic Routes
Table 1. Method Efficiency Comparison
| Method | Overall Yield | Purity | Scalability | Cost Index |
|---|---|---|---|---|
| Batch Wittig route | 67% | 92% | Moderate | 1.00 |
| Flow synthesis | 82% | 98% | Excellent | 0.75 |
| Enzymatic approach | 41% | 99% | Limited | 2.30 |
The flow chemistry approach demonstrates superior performance metrics, particularly for large-scale manufacturing .
Q & A
Q. What are the recommended synthetic routes for preparing 5-dimethylamino-2-(2,2,2-trifluoro-acetyl)-penta-2,4-dienoic acid ethyl ester, and how can reaction conditions be optimized?
Methodological Answer: The compound’s synthesis typically involves multi-step reactions, including esterification, trifluoroacetylation, and conjugate addition. A general approach involves:
- Step 1: Reacting dimethylamine with a diketene precursor to form the penta-2,4-dienoic acid backbone.
- Step 2: Introducing the trifluoroacetyl group via nucleophilic substitution under anhydrous conditions, using reagents like trifluoroacetic anhydride in dichloromethane at 0–5°C .
- Step 3: Esterification with ethanol in the presence of sulfuric acid as a catalyst (reflux at 70–80°C for 6–8 hours) .
Optimization: Use design of experiments (DOE) to screen variables (temperature, molar ratios, solvent polarity). For example, fractional factorial designs can reduce the number of trials while identifying critical parameters like catalyst loading or reaction time .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
Methodological Answer:
- NMR: Focus on characteristic signals:
- ¹H NMR: δ 1.2–1.4 ppm (ethyl ester CH3), δ 2.8–3.1 ppm (dimethylamino N-CH3), and δ 5.5–6.5 ppm (conjugated diene protons).
- ¹³C NMR: A carbonyl signal at ~170 ppm (ester), ~110 ppm (CF3), and 45–50 ppm (N(CH3)2).
- IR: Peaks at ~1740 cm⁻¹ (ester C=O) and 1660–1680 cm⁻¹ (trifluoroacetyl C=O) confirm functional groups.
- MS: High-resolution ESI-MS should show [M+H]+ with isotopic clusters matching C12H15F3NO3. Validate fragmentation patterns against computational predictions (e.g., Gaussian software) .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT, reaction path searches) guide the design of derivatives or improve reaction yields?
Methodological Answer:
- Reaction Mechanism Modeling: Use density functional theory (DFT) to map energy profiles for key steps (e.g., trifluoroacetylation). Identify transition states to pinpoint rate-limiting steps .
- Solvent Effects: Conduct COSMO-RS simulations to predict solvent polarity impacts on reaction kinetics. For example, toluene may favor esterification over DMF due to lower dielectric constant .
- Catalyst Screening: Virtual libraries of Lewis acids (e.g., BF3, ZnCl2) can be screened for their ability to stabilize intermediates via molecular docking or MD simulations .
Q. How should researchers resolve contradictions in reported spectral data or reactivity profiles for this compound?
Methodological Answer:
- Data Reconciliation: Compare experimental data (e.g., NMR shifts) across multiple batches. Use statistical tools like principal component analysis (PCA) to cluster outliers.
- Isolation of Intermediates: If reactivity discrepancies arise (e.g., unexpected byproducts), isolate intermediates via flash chromatography and characterize them via X-ray crystallography to confirm structures .
- Reproducibility Protocols: Standardize reaction conditions (e.g., moisture control for trifluoroacetyl stability) and document deviations in open-access repositories for peer validation .
Q. What strategies are effective for studying the compound’s stability under varying pH, temperature, and light exposure?
Methodological Answer:
- Accelerated Stability Testing:
- Thermal Degradation: Use thermogravimetric analysis (TGA) at 25–150°C to identify decomposition thresholds.
- Photostability: Expose samples to UV-Vis light (300–800 nm) in quartz cells and monitor degradation via HPLC at timed intervals .
- pH Stability: Prepare buffered solutions (pH 2–12) and track ester hydrolysis via ¹H NMR peak integration (e.g., disappearance of ethyl ester signals) .
Q. How can researchers leverage this compound’s electronic properties (e.g., electron-withdrawing CF3 group) in advanced applications like catalysis or photodynamic therapy?
Methodological Answer:
- Catalysis: The trifluoroacetyl group enhances electrophilicity, making the compound a candidate for asymmetric catalysis. Test its efficacy in Diels-Alder reactions by monitoring enantiomeric excess (ee) via chiral HPLC .
- Photodynamic Therapy: Study singlet oxygen generation using UV-Vis spectroscopy and electron paramagnetic resonance (EPR) with a spin trap like TEMPO. Correlate results with computational predictions of excited-state lifetimes .
Q. What advanced separation techniques (e.g., chiral chromatography, membrane filtration) are suitable for purifying enantiomers or isolating degradation products?
Methodological Answer:
- Chiral Separation: Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol (90:10) mobile phase. Optimize resolution by adjusting column temperature (20–40°C) .
- Membrane Technologies: Employ nanofiltration membranes (MWCO 200–500 Da) to separate low-molecular-weight degradation products. Validate purity via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
